Decanoic acid;octanoic acid;propane-1,2-diol

Description

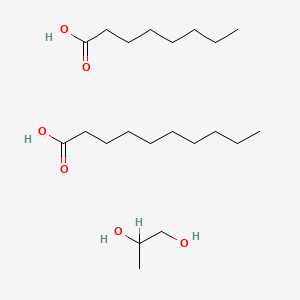

Decanoic acid;octanoic acid;propane-1,2-diol, is a chemical compound with the molecular formula C21H44O6 . It appears as a colorless liquid with a faint, sweet odor and is sparingly soluble in water . This compound is a mixture of the propylene glycol mono- and diesters of caprylic acid (C8H16O2) and capric acid (C10H20O2), with the diesters fraction being predominant .

Properties

IUPAC Name |

decanoic acid;octanoic acid;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWQUQVFVLJWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68583-51-7 | |

| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68583-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol dicaprylate/dicaproate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, mixed diesters with octanoic acid and propylene glycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Decanoic Acid

- Molecular formula: C10H20O2

- Also known as capric acid, a saturated fatty acid with a 10-carbon chain.

| Method | Description | Key Conditions/Notes |

|---|---|---|

| Oxidation of Decanol | Decanoic acid is prepared by oxidizing primary alcohol decanol using chromium trioxide (CrO3) under acidic conditions. | Acidic medium; CrO3 as oxidant. |

| Saponification of Triglycerides | Neutralization or saponification of triglyceride esters containing decanoic acid with sodium hydroxide yields sodium decanoate, which can be acidified to decanoic acid. | Common in soap production; yields sodium decanoate salt. |

| Ozonolysis of 1-Undecene | 1-Undecene is treated with ozone in water/acetonitrile at 0°C under inert atmosphere, followed by treatment with sodium chlorite and sodium hydrogen sulfate to yield decanoic acid. | Multi-step ozonolysis and oxidation; yields up to 95%. |

- Decanoic acid naturally occurs in some fats such as those from durian fruit and goat milk fat.

- It is used industrially in the manufacture of esters for artificial fruit flavors and perfumes.

- The ozonolysis method provides a high yield (up to 95%) and is suitable for synthetic production.

Preparation of Octanoic Acid

- Molecular formula: CH3(CH2)6CO2H

- Also known as caprylic acid, an 8-carbon saturated fatty acid.

| Method | Description | Key Conditions/Notes |

|---|---|---|

| From Vegetable Oils | Octanoic acid is produced from vegetable oils (coconut, palm kernel, palm stearin) by refining the oil, followed by methyl transesterification and distillation to isolate methyl octanoate. The methyl octanoate is then saponified and acidified to yield octanoic acid. | Refining → methyl transesterification → distillation → saponification → acidification. |

| Fractional Distillation of Fatty Methyl Esters | Fatty methyl esters are fractionally distilled to separate methyl caprylate (methyl octanoate) at 105-115°C and methyl decanoate at 135-145°C. Hydrolysis and vacuum distillation under specific conditions yield high-purity octanoic acid (>99.5%). | Hydrolysis pressure: 0.85 MPa; vacuum distillation at 740 mmHg; octanoic acid boiling point ~160°C. |

- The method involving fractional distillation and hydrolysis is industrially significant for producing high-purity octanoic acid and capric acid simultaneously.

- The purity of octanoic acid obtained by this method exceeds 99.5%, suitable for food, pharmaceutical, and chemical industries.

Preparation of Propane-1,2-diol (1,2-Propanediol)

- Molecular formula: C3H8O2

- Also called 1,2-propanediol or propylene glycol, a diol with two hydroxyl groups on adjacent carbons.

| Method | Description | Key Conditions/Notes |

|---|---|---|

| Catalytic Hydrogenation of Glycerol | Glycerol is continuously hydrogenated using a heterogeneous copper-based catalyst at elevated temperature and pressure to produce 1,2-propanediol with purity ≥98%. | Typical catalysts: copper, cobalt, manganese, molybdenum; temperatures up to 230°C; pressure ~0.85 MPa. |

| Batch and Continuous Hydrogenation | Batch processes achieve 75-84% selectivity, while continuous hydrogenation in trickle bed reactors can reach up to 95% selectivity with nearly complete conversion. | Use of cobalt-copper-manganese-molybdenum catalysts; water content in glycerol up to 20%; reaction conditions optimized for selectivity. |

- The hydrogenation process may involve recycling part of the hydrogenation effluent to control reaction temperature and improve catalyst life.

- Further purification steps can be applied to increase product purity beyond 98%.

- The process is widely used industrially due to glycerol’s availability as a biodiesel byproduct.

Summary Table of Preparation Methods

| Compound | Starting Material(s) | Key Reaction(s) | Conditions/Notes | Purity/Yield |

|---|---|---|---|---|

| Decanoic Acid | Decanol; 1-Undecene; triglycerides | Oxidation; ozonolysis; saponification | CrO3 oxidation (acidic); ozonolysis at 0°C; saponification with NaOH | Up to 95% yield (ozonolysis) |

| Octanoic Acid | Vegetable oils (coconut, palm) | Transesterification; hydrolysis; distillation | Refining, methyl transesterification, vacuum distillation at 740 mmHg | >99.5% purity (distillation) |

| Propane-1,2-diol | Glycerol | Catalytic hydrogenation | Cu-based catalysts, 200-230°C, elevated pressure | ≥98% purity, up to 95% selectivity |

Detailed Research Findings and Analysis

Decanoic Acid: The oxidation of decanol using chromium trioxide under acidic conditions is a classical method, yet ozonolysis of 1-undecene followed by oxidative workup provides a more modern synthetic route with high yield and selectivity. Saponification of triglycerides is more relevant in natural product isolation or soap manufacture rather than pure chemical synthesis.

Octanoic Acid: The industrially preferred route involves refining vegetable oils rich in medium-chain triglycerides, followed by methyl transesterification to methyl esters. Fractional distillation separates methyl caprylate, which is hydrolyzed and distilled under vacuum to yield high-purity octanoic acid. This method is scalable and produces product purity suitable for food and pharmaceutical applications.

Propane-1,2-diol: The catalytic hydrogenation of glycerol is the predominant industrial method. The use of copper-based catalysts doped with cobalt, manganese, and molybdenum enhances selectivity and conversion rates. Continuous hydrogenation processes provide better control, higher yields, and purities over batch methods. The process benefits from recycling hydrogenation effluent to moderate reaction temperature and improve catalyst longevity.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid;octanoic acid;propane-1,2-diol, primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions with hydrochloric acid can hydrolyze the ester bonds.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester groups to alcohols.

Major Products

Esterification: The primary product is the ester compound itself.

Hydrolysis: The hydrolysis of the ester yields the corresponding acids (octanoic acid and decanoic acid) and propylene glycol.

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of alcohols.

Scientific Research Applications

Decanoic acid;octanoic acid;propane-1,2-diol, has various applications in scientific research and industry :

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of biochemical assays and as a component in cell culture media.

Medicine: Utilized in the development of pharmaceutical formulations, particularly in drug delivery systems.

Industry: Acts as a surfactant, emulsifier, and lubricant in cosmetics, personal care products, and industrial applications.

Mechanism of Action

The mechanism of action of decanoic acid, mixed diesters with octanoic acid and propylene glycol, involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can influence various cellular processes, including signal transduction, enzyme activity, and membrane transport .

Comparison with Similar Compounds

Similar Compounds

- Propylene glycol dicaprylate/dicaprate

- Caprylic/capric triglyceride

- Propylene glycol diesters of other fatty acids

Uniqueness

Decanoic acid;octanoic acid;propane-1,2-diol, is unique due to its specific combination of caprylic and capric acids with propylene glycol. This combination imparts distinct physicochemical properties, such as solubility, stability, and emulsifying capability, making it suitable for various applications in different fields .

Biological Activity

Decanoic acid (C10), octanoic acid (C8), and propane-1,2-diol are medium-chain fatty acids (MCFAs) known for their diverse biological activities. This article explores their mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Compounds

| Compound | Chemical Formula | Molecular Weight |

|---|---|---|

| Decanoic Acid | C10H20O2 | 172.27 g/mol |

| Octanoic Acid | C8H16O2 | 144.21 g/mol |

| Propane-1,2-diol | C3H8O3 | 76.09 g/mol |

Decanoic Acid

- Inhibition of mTORC1 : Decanoic acid has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), which plays a crucial role in cellular growth and metabolism. This inhibition is linked to decreased glucose and insulin signaling, providing a potential treatment avenue for drug-resistant epilepsy and certain cancers .

- Oxidative Stress Reduction : It reduces reactive oxygen species (ROS) levels in neuroblastoma cells, suggesting protective effects against oxidative stress-related neurodegenerative disorders . The mechanism involves upregulation of catalase activity without altering gene expression.

- GABA Synthesis Promotion : In astrocytes, decanoic acid enhances GABA synthesis in neurons through elevated glutamine metabolism, indicating its role as a neuroprotective agent .

Octanoic Acid

- Anti-Convulsant Properties : Octanoic acid exhibits anti-convulsant effects through selective inhibition of glutamatergic AMPA receptors, making it a candidate for epilepsy treatment .

- Bone Health Impact : Research indicates that octanoic acid may negatively influence bone density by elevating alkaline phosphatase (ALP) levels and altering trabecular bone structure . This effect contrasts with decanoic acid's lack of significant impact on these markers.

- Fatty Acid Metabolism : Octanoate influences lipid metabolism differently than decanoate, promoting glycerol release from adipocytes more effectively than long-chain fatty acids like oleate .

Case Study 1: Neuroprotective Effects

A study demonstrated that decanoic acid significantly reduced intracellular ROS levels in neuroblastoma cells and attenuated hydrogen peroxide-induced cell death. The results indicated that decanoic acid could serve as a therapeutic agent in managing oxidative stress-related conditions .

Case Study 2: Metabolic Pathways in Glioblastoma

Research on U87MG glioblastoma cells revealed that while octanoic acid affected mitochondrial metabolism leading to increased ketone body production, decanoic acid primarily stimulated fatty acid synthesis via cytosolic pathways. This distinction highlights the unique metabolic roles these MCFAs play in cancer biology .

Case Study 3: Bone Resorption Dynamics

In a comparative study on the effects of octanoic and decanoic acids on bone health, it was found that decanoic acid inhibited lipopolysaccharide-induced osteoclastogenesis while octanoic acid did not exhibit similar effects. This suggests that decanoic acid may have protective properties against bone resorption .

Q & A

Basic Research Questions

Q. What are the common analytical methods for quantifying decanoic acid, octanoic acid, and propane-1,2-diol in complex matrices like wine must?

- Methodology : Gas chromatography (GC) with flame ionization detection is widely used, as demonstrated in wine analysis. Propane-1,2-diol is quantified alongside other volatiles using semi-quantitative GC methods, while fatty acids like octanoic and decanoic acids require derivatization for improved resolution . Differential scanning fluorimetry (DSF) is also employed to study binding affinities of these acids to proteins like human serum albumin (HSA), with decanoic acid showing a lower Kd (0.74 mM) compared to octanoic acid (2.10 mM) .

Q. How do octanoic and decanoic acids inhibit microbial growth, particularly in yeast fermentation?

- Mechanism : Both acids act as fermentation inhibitors by disrupting cellular pH homeostasis. Decanoic acid exhibits stronger toxicity due to its longer hydrophobic chain, which enhances membrane permeability. Ethanol synergizes this effect by lowering extracellular pH, promoting protonated fatty acid influx . Adsorption using yeast ghosts can mitigate inhibition by removing these acids .

Advanced Research Questions

Q. What molecular mechanisms explain the differential effects of octanoic vs. decanoic acid on the thermostability and activity of transcriptional regulators like Rns?

- Experimental Design : Structural studies using X-ray crystallography revealed decanoic acid binds to Rns, stabilizing its structure (increased melting temperature, Tm), while octanoic acid shows no effect. DSF confirmed dose-dependent stabilization by decanoic acid (1 mM increased Tm by ~5°C), correlating with repression of virulence genes (e.g., CS3 promoter) . Octanoic acid’s shorter chain length prevents effective binding to Rns’ hydrophobic pocket .

Q. How do genetic modifications in Saccharomyces cerevisiae affect resistance to octanoic and decanoic acids during fermentation?

- Transcriptome Analysis : Resistance to octanoic acid involves the ATP-binding cassette transporter Pdr12p (regulated by War1p) and the major facilitator superfamily transporter Tpo1p. In contrast, decanoic acid resistance requires β-oxidation pathway activation (FAA1) and esterification (EEB1), converting it to less toxic ethyl esters . Knockout strains of PDR1, STB5, or PIP2 show heightened sensitivity, highlighting transcriptional regulation differences .

Q. What role does propane-1,2-diol play in metabolic engineering for odd-chain fatty acid biosynthesis?

- Pathway Engineering : Propane-1,2-diol serves as a precursor for propionyl-CoA via oxidation to propanal. This enables de novo synthesis of odd-chain fatty acids when integrated with pathways like L-rhamnose metabolism, where propane-1,2-diol-derived propionyl-CoA combines with acetyl-CoA . Optimization of cofactor balance (NAD+/NADH) is critical for yield improvement .

Data Contradiction Analysis

Q. Why do octanoic and decanoic acids show opposing effects on Rns thermostability despite structural similarity?

- Resolution : Decanoic acid’s 10-carbon chain optimally fits Rns’ binding pocket, inducing conformational stability. Octanoic acid (8 carbons) is too short to fill the pocket, while palmitic acid (16 carbons) destabilizes Rns due to steric clashes. DSF and β-galactosidase assays confirmed chain-length-dependent activity modulation .

Q. How can transcriptome data resolve conflicting roles of fatty acids in yeast stress responses?

- Integration : While both acids activate oxidative stress genes, octanoic acid primarily induces weak acid response (WAR) genes (PDR12), whereas decanoic acid upregulates lipid metabolism genes (FAA1, EEB1). These divergent pathways were validated using knockout strains and ethyl ester quantification .

Methodological Recommendations

- For binding studies : Use DSF with incremental fatty acid concentrations (0.1–5 mM) to measure Tm shifts. Decanoic acid’s higher affinity for HSA (~0.74 mM Kd) vs. octanoic acid (~2.10 mM Kd) requires careful normalization .

- For fermentation studies : Combine GC analysis with transcriptomics to link fatty acid accumulation (e.g., >50 mg/L decanoic acid in wine must) to gene expression changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.